N-acetoxy-N-acetylpropionamide

Description

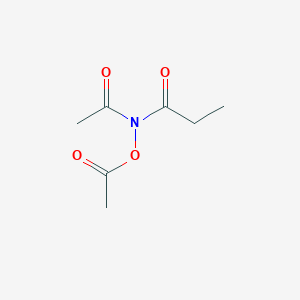

N-Acetoxy-N-acetylpropionamide is a synthetic amide derivative characterized by an acetoxy group (-OAc) and an acetyl group (-Ac) attached to a propionamide backbone. These compounds often serve as intermediates in pharmaceutical synthesis or as subjects in mutagenicity studies due to their reactive functional groups .

Properties

IUPAC Name |

[acetyl(propanoyl)amino] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4-7(11)8(5(2)9)12-6(3)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVVTECPMPECPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945110 | |

| Record name | N-Acetyl-N-(acetyloxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22427-07-2 | |

| Record name | NSC124807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-N-(acetyloxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetoxy-N-acetylpropionamide typically involves the reaction of propionamide with acetic anhydride and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propionamide+Acetic Anhydride+Acetic Acid→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-acetoxy-N-acetylpropionamide can undergo oxidation reactions, where the acetoxy group is oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form N-acetylpropionamide by removing the acetoxy group.

Substitution: It can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: N-acetylpropionamide.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-acetoxy-N-acetylpropionamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to modify biomolecules and study their functions.

Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in various chemical processes .

Mechanism of Action

The mechanism of action of N-acetoxy-N-acetylpropionamide involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The acetyl group can modify proteins and enzymes, affecting their activity and function. The compound’s effects are mediated through these molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-acetoxy-N-acetylpropionamide with three structurally related amides, focusing on molecular properties, substituent effects, and research insights.

Table 1: Comparative Overview of Amide Derivatives

Key Findings:

Substituent Effects on Reactivity: The trifluoromethyl group in (R)-10 enhances metabolic stability compared to the acetyl amino group in (R)-13, as fluorinated groups resist oxidative degradation . Benzyl substituents in 2-acetylamino-N-benzyl-3-methoxy-propionamide improve crystallinity during purification, critical for pharmaceutical-grade synthesis .

Mutagenicity and Carcinogenicity Considerations: While none of the listed compounds have explicit mutagenicity data, structural analogs with acetoxy groups (like this compound) may pose risks. The Ames test () indicates that 90% of carcinogens are mutagenic, and acetoxy groups can act as electrophilic sites for DNA adduct formation .

Synthesis and Stability :

Biological Activity

N-acetoxy-N-acetylpropionamide (NAAP) is a chemical compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews various studies that explore the biological mechanisms, effects, and implications of NAAP.

This compound has the molecular formula and a molecular weight of 173.17 g/mol. It is characterized by the presence of an acetoxy group, which is known to influence its reactivity and biological interactions.

NAAP is believed to exert its biological effects through metabolic activation, where it can be converted into reactive intermediates. These intermediates may interact with cellular macromolecules such as DNA, proteins, and lipids, leading to various biological outcomes including mutagenicity and cytotoxicity.

Anticancer Activity

Research indicates that compounds similar to NAAP can exhibit anticancer properties. For instance, studies have shown that N-acetoxy derivatives can act as prodrugs that become activated in the body to form DNA-reactive species, which may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies

-

DNA Interaction Studies :

A study investigated the interaction of NAAP with DNA and found that it modifies DNA structure, potentially leading to mutations. The dynamic structure of DNA modified by carcinogenic compounds like N-acetoxy-N-2-acetylaminofluorene was analyzed, providing insights into how NAAP might similarly affect genetic material . -

Toxicological Assessments :

In toxicological evaluations, NAAP has been assessed for its potential harmful effects on various cell lines. Results indicated dose-dependent cytotoxicity, suggesting that higher concentrations could lead to significant cellular damage .

Table 1: Summary of Biological Activities

Pharmacological Implications

The biological activities of NAAP suggest potential applications in cancer therapy, particularly as a chemotherapeutic agent. However, the mutagenic properties raise concerns regarding its safety profile. Further research is essential to fully elucidate its therapeutic index and mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.